4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide
Description
This compound features a 1,2,4-triazole core substituted with a 3,4-dichlorobenzylsulfanyl group at position 5 and a 4-methyl group at position 2. The benzenesulfonamide moiety is attached via a phenylethyl linker. The compound’s structural complexity may influence its pharmacokinetic profile, including solubility and metabolic stability.
Properties
IUPAC Name |
4-chloro-N-[1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-2-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl3N4O2S2/c1-31-23(28-29-24(31)34-15-17-7-12-20(26)21(27)13-17)22(14-16-5-3-2-4-6-16)30-35(32,33)19-10-8-18(25)9-11-19/h2-13,22,30H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGAEAMBJJAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide is a complex organic molecule with potential biological activity. It belongs to the class of triazole compounds, which have garnered attention for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C24H21Cl3N4O2S2
- Molecular Weight : 567.94 g/mol
- CAS Number : 21531611
This compound features a triazole ring, which is known for its role in various biological activities. The presence of multiple chlorine atoms and a sulfonamide group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. Notably, studies have shown that triazole-based compounds can outperform traditional antibiotics in certain cases.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-chloro-N-(...) | Staphylococcus aureus | 0.125 μg/mL |
| 4-chloro-N-(...) | Escherichia coli | 0.250 μg/mL |
| 4-chloro-N-(...) | Pseudomonas aeruginosa | 0.500 μg/mL |
The data suggests that the compound may have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The specific compound has been tested against various fungi, demonstrating promising results.
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-chloro-N-(...) | Candida albicans | 0.050 μg/mL |
| 4-chloro-N-(...) | Aspergillus niger | 0.100 μg/mL |
These findings indicate that the compound could be a potential candidate for treating fungal infections.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. Modifications in the molecular structure can lead to enhanced or diminished activity. For instance:
- Chlorine Substituents : The presence of chlorine atoms has been correlated with increased potency against certain pathogens.
- Sulfonamide Group : This functional group has been shown to enhance solubility and bioavailability.
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Antifungal Efficacy : A clinical trial demonstrated that a similar triazole compound significantly reduced fungal load in patients with systemic fungal infections compared to conventional treatments.
- Antibacterial Resistance : Research indicated that triazole derivatives exhibit activity against multi-drug resistant strains of bacteria, suggesting their potential role in addressing antibiotic resistance.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The compound shares the 1,2,4-triazole scaffold with multiple analogs (Table 1). Variations in substituents significantly alter physicochemical and biological properties:
- 4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3): A simpler analog lacking the dichlorobenzyl and phenylethyl groups, resulting in a lower molecular weight (C₁₀H₁₁ClN₄O₂S₂) .
- N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol : Features a benzylidene group and trimethoxyphenyl substitution, enhancing aromatic interactions .
- N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE (CAS 338422-28-9): Substitutes dichlorobenzyl with fluorobenzyl, reducing steric hindrance and altering electronegativity (C₁₉H₁₈ClFN₄O₂S₂) .
Table 1: Structural Comparison of Triazole Derivatives
Physicochemical Properties
- In contrast, CAS 338422-28-9 (452.95 g/mol) aligns better with drug-likeness guidelines .
- LogP : The dichlorobenzyl and phenylethyl groups likely increase logP, enhancing lipid solubility but risking metabolic instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
